REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7](=[O:8])[C:6]([CH3:10])([CH3:9])[N:5](CO)[C:4]1=[O:13])[OH:2].C(N1C(C)(C)C(=O)NC1=O)O>>[CH2:1]=[O:2].[CH3:9][C:6]1([CH3:10])[NH:5][C:4](=[O:13])[NH:3][C:7]1=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)N1C(N(C(C1=O)(C)C)CO)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)N1C(=O)NC(=O)C1(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |